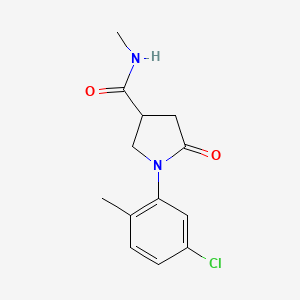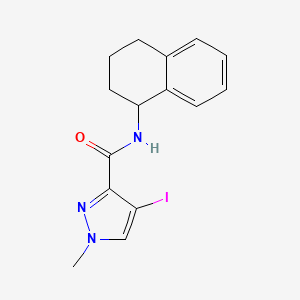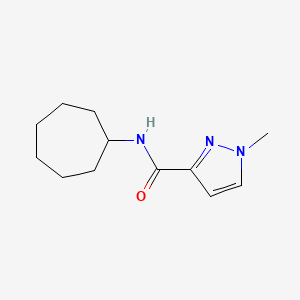
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic properties in a variety of neurological disorders.
作用機序
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the activity of a protein called mixed lineage kinase 3 (MLK3), which plays a role in cell death pathways. By inhibiting MLK3, 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide can protect neurons from degeneration and promote neuronal survival.
Biochemical and Physiological Effects:
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to protect neurons from degeneration, promote neuronal survival, and reduce inflammation. Additionally, 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to improve motor function in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of using 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it has been well-studied and has a known mechanism of action. Additionally, 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of potential therapeutic applications in neurological disorders. However, one limitation of using 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it may not be effective in all models of neurological disorders.
将来の方向性
There are several potential future directions for research on 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide. One area of focus could be on developing more potent and selective MLK3 inhibitors. Additionally, further studies could investigate the potential therapeutic applications of 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide in other neurological disorders, such as Huntington's disease and multiple sclerosis. Finally, research could explore the potential use of 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide in combination with other therapies, such as gene therapy or stem cell therapy.
合成法
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide is synthesized through a multi-step process that involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form 5-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with N-methylpyrrolidine and sodium hydride to form 1-(5-chloro-2-methylphenyl)-N-methyl-5-pyrrolidin-3-ylcarboxamide. The final step involves the oxidation of the pyrrolidine ring to form 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide.
科学的研究の応用
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic properties in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). In preclinical studies, 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to protect neurons from degeneration and promote neuronal survival.
特性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8-3-4-10(14)6-11(8)16-7-9(5-12(16)17)13(18)15-2/h3-4,6,9H,5,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVZDQRWGHFGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5974535.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B5974543.png)
![6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5974547.png)
![N-{4-hydroxy-5-isopropyl-3-[(4-methoxyphenyl)sulfonyl]-2-methylphenyl}-4-methoxybenzenesulfonamide](/img/structure/B5974572.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5974583.png)
![2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5974584.png)
![N-cyclopropyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5974590.png)

![N,N-dimethyl-N'-[2-(3-phenoxyphenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B5974602.png)

![N-(3,4-difluorobenzyl)-3-{1-[(4-methoxyphenyl)acetyl]-3-piperidinyl}propanamide](/img/structure/B5974611.png)
![2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5974615.png)
![(2-{[5-[(4-chlorophenyl)amino]-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}phenoxy)acetic acid](/img/structure/B5974621.png)
![5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-4H-thieno[3,2-b]pyrrole](/img/structure/B5974629.png)